molecular formula C20H24N2O8S2 B2567166 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid CAS No. 1103585-37-0

2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid

Cat. No.: B2567166
CAS No.: 1103585-37-0
M. Wt: 484.54
InChI Key: KOCQLPXQLIRMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid is a useful research compound. Its molecular formula is C20H24N2O8S2 and its molecular weight is 484.54. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic Activity

Novel synthesized derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, including the base compound 2-(4-methylphenylsulfonamido)pentanedioic acid, have been explored for their antineoplastic activities both in vitro and in vivo. These studies focused on evaluating the compounds against various human cancer cell lines such as breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498), as well as in vivo efficacy in mice against Ehrlich ascites carcinoma (EAC). Certain derivatives exhibited promising activity, demonstrating the potential of these compounds in cancer research and therapy (Dutta, Ray, & Nagarajan, 2014); (Dutta, Ravali, Ray, & Nagarajan, 2015).

Photochemical Properties

Research into the solid-state photochemistry of related compounds, such as alpha-thiophenyl-alpha'-thiophenyl-S,S-dioxo-substituted ketones, sheds light on their unique behaviors under UV-vis irradiation, leading to unexpected photocycloaddition products. These findings open avenues for applications in material science and organic synthesis, highlighting the diverse potential of sulfonamido derivatives in scientific research (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008).

Synthesis and Biological Activity

The synthesis and characterization of various 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives have also been explored for their biological activities, including antineoplastic effects. These studies involve comprehensive in vitro and in vivo analyses to evaluate the compounds' effectiveness against different cancer cell lines and in animal models, further underlining the importance of these derivatives in medicinal chemistry and drug development efforts (Dutta et al., 2014).

Antimicrobial and Antitrypanosomal Agents

Further research into novel dipeptide-sulfonamides, including derivatives of 2-(4-nitrophenylsulphonamido)pentanoic acid, has demonstrated their potential as antiprotozoal agents against diseases like malaria and trypanosomiasis. These studies highlight the ongoing search for effective treatments against drug-resistant parasites and infectious diseases, underscoring the versatility of sulfonamido derivatives in addressing global health challenges (Ekoh et al., 2021).

Mechanism of Action

Properties

IUPAC Name

2-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonylamino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8S2/c1-13-9-11-17(31(27,28)21-16(20(25)26)10-12-18(23)24)14(2)19(13)22(3)32(29,30)15-7-5-4-6-8-15/h4-9,11,16,21H,10,12H2,1-3H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCQLPXQLIRMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.